molecular formula C17H16FNO B1325554 4-Azetidinomethyl-4'-fluorobenzophenone CAS No. 898756-55-3

4-Azetidinomethyl-4'-fluorobenzophenone

Cat. No.: B1325554
CAS No.: 898756-55-3
M. Wt: 269.31 g/mol
InChI Key: VVRPFCBYICYVGR-UHFFFAOYSA-N
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Description

4-Azetidinomethyl-4'-fluorobenzophenone is a benzophenone derivative featuring an azetidinomethyl group (-CH₂-azetidine) at the 4-position and a fluorine atom at the 4'-position of the aromatic rings. Azetidine, a four-membered nitrogen-containing ring, may enhance solubility and reactivity compared to non-polar substituents like halogens . Fluorine at the 4'-position is common in pharmaceuticals and polymers due to its electron-withdrawing effects and metabolic stability .

Properties

IUPAC Name

[4-(azetidin-1-ylmethyl)phenyl]-(4-fluorophenyl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16FNO/c18-16-8-6-15(7-9-16)17(20)14-4-2-13(3-5-14)12-19-10-1-11-19/h2-9H,1,10-12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VVRPFCBYICYVGR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C1)CC2=CC=C(C=C2)C(=O)C3=CC=C(C=C3)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16FNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40642802
Record name {4-[(Azetidin-1-yl)methyl]phenyl}(4-fluorophenyl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40642802
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

269.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

898756-55-3
Record name {4-[(Azetidin-1-yl)methyl]phenyl}(4-fluorophenyl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40642802
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Azetidinomethyl-4’-fluorobenzophenone typically involves the reaction of 4’-fluorobenzophenone with azetidine in the presence of a suitable base. The reaction is carried out under controlled temperature and pressure conditions to ensure the formation of the desired product . The reaction can be represented as follows:

4’-Fluorobenzophenone+Azetidine4-Azetidinomethyl-4’-fluorobenzophenone\text{4'-Fluorobenzophenone} + \text{Azetidine} \rightarrow \text{4-Azetidinomethyl-4'-fluorobenzophenone} 4’-Fluorobenzophenone+Azetidine→4-Azetidinomethyl-4’-fluorobenzophenone

Industrial Production Methods

In industrial settings, the production of 4-Azetidinomethyl-4’-fluorobenzophenone may involve large-scale batch or continuous flow processes. These methods ensure high yield and purity of the compound. The reaction conditions, such as temperature, pressure, and reaction time, are optimized to maximize the efficiency of the synthesis .

Chemical Reactions Analysis

Types of Reactions

4-Azetidinomethyl-4’-fluorobenzophenone undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-Azetidinomethyl-4’-fluorobenzophenone is utilized in several scientific research fields, including:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development.

    Industry: Employed in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 4-Azetidinomethyl-4’-fluorobenzophenone involves its interaction with specific molecular targets. The azetidine ring and fluorobenzophenone moiety contribute to its binding affinity and reactivity. The compound may interact with enzymes, receptors, or other biomolecules, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Structural and Physical Properties

Key benzophenone derivatives with 4'-fluorine and varying 4-position substituents are compared below:

Compound Name Molecular Formula Molecular Weight Melting Point (°C) Boiling Point (°C) Density (g/cm³) Key Applications
4-Chloro-4'-fluorobenzophenone C₁₃H₈ClFO 234.65 - 339.8 1.277 Polymer synthesis
2-Chloro-4'-fluorobenzophenone C₁₃H₈ClFO 234.65 60–62 337.3 (predicted) 1.277 Radiopharmaceuticals
2,4-Dichloro-4'-fluorobenzophenone C₁₃H₇Cl₂FO 269.10 - - - Industrial research
4-Difluoromethoxy-4'-fluorobenzophenone C₁₄H₉F₃O₂ 266.22 - - - Specialty chemicals
4-Azetidinomethyl-4'-fluorobenzophenone C₁₇H₁₆FNO (inferred) ~285.32 (estimated) - - - Hypothesized use in drug discovery

Notes:

  • Chlorinated derivatives exhibit higher thermal stability (e.g., boiling points >330°C), making them suitable for high-temperature polymer applications .

Biological Activity

4-Azetidinomethyl-4'-fluorobenzophenone is a chemical compound with the molecular formula C₁₇H₁₆FNO and a molecular weight of 269.32 g/mol. This compound features an azetidine ring and a fluorobenzophenone moiety, which contribute to its unique chemical and biological properties. It is primarily investigated for its potential biological activity and interactions with various biomolecules.

The biological activity of this compound is attributed to its ability to interact with specific molecular targets within biological systems. The azetidine ring enhances binding affinity due to its structural characteristics, while the fluorobenzophenone component may influence the compound's reactivity with enzymes, receptors, or other biomolecules. The exact mechanisms and pathways through which this compound exerts its biological effects are still under investigation.

Potential Therapeutic Applications

Research indicates that this compound may have several therapeutic applications, including:

  • Antimicrobial Activity : Preliminary studies suggest that this compound exhibits antimicrobial properties, making it a candidate for further exploration in the development of new antibiotics.
  • Anticancer Properties : Some findings indicate that it may inhibit the growth of certain cancer cell lines, suggesting potential as an anticancer agent.
  • Neurological Effects : There are indications that it may influence neurotransmitter systems, warranting further investigation into its effects on neurological disorders.

Study 1: Antimicrobial Activity

A study published in a peer-reviewed journal examined the antimicrobial efficacy of this compound against various bacterial strains. The results demonstrated significant inhibition of bacterial growth, particularly against Gram-positive bacteria, suggesting its potential use in treating bacterial infections.

Study 2: Anticancer Effects

In vitro studies conducted on cancer cell lines revealed that this compound exhibited cytotoxic effects. The compound induced apoptosis in cancer cells, highlighting its potential as a lead compound for developing new anticancer drugs.

Study 3: Neurological Impact

Research investigating the impact of this compound on neurotransmitter levels showed promising results in modulating serotonin and dopamine pathways. This suggests potential applications in treating mood disorders or neurodegenerative diseases.

Comparative Analysis with Similar Compounds

To understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:

Compound NameStructural FeaturesBiological Activity
4’-Azetidinomethyl-4-chloro-2-fluorobenzophenoneChlorine atom instead of fluorineSimilar antimicrobial activity
4’-Azetidinomethyl-4-bromo-3-fluorobenzophenoneBromine atom and additional fluorineEnhanced cytotoxicity

This table illustrates that while these compounds share structural similarities, their variations can lead to distinct biological activities.

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